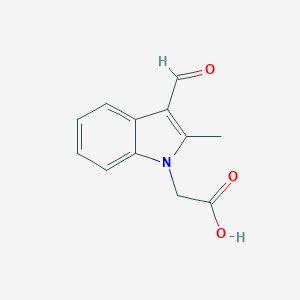

(3-Formyl-2-methyl-indol-1-yl)-acetic acid

描述

Structural Context and Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal and Synthetic Chemistry Research

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern medicinal and synthetic chemistry. chemeurope.com This aromatic heterocyclic system is not merely a synthetic curiosity but a "privileged scaffold," frequently found in a vast array of natural products, alkaloids, and pharmaceuticals. nih.govijpsr.com Its prevalence stems from its structural versatility and its ability to interact with a wide range of biological targets, making it a valuable framework in drug discovery. mdpi.comnih.gov

Indole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective properties. nih.govresearchgate.netnih.gov This therapeutic potential is demonstrated by the number of indole-containing drugs approved for clinical use. For instance, Indomethacin is a well-known nonsteroidal anti-inflammatory drug, while Sunitinib is a tyrosine kinase inhibitor used in cancer therapy. mdpi.comnih.gov The indole core is also central to the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biology. chemeurope.com The ability to modify the indole ring at various positions allows chemists to fine-tune the biological activity of the resulting compounds, leading to the development of new drugs with enhanced efficacy and safety. mdpi.com

Rationale for Investigating (3-Formyl-2-methyl-indol-1-yl)-acetic acid: A Hybrid Indole-Acetic Acid Framework

The scientific rationale for synthesizing and investigating a molecule like this compound lies in the principles of medicinal chemistry, particularly the concept of creating hybrid molecules. nih.gov This approach involves combining distinct structural motifs, or pharmacophores, each known to contribute to biological activity, into a single compound. The goal is to create a new chemical entity with potentially enhanced or novel therapeutic properties. researchgate.net

In this specific compound, three key structural features are present:

The 2-methyl-indole core: The indole scaffold itself is a well-established pharmacophore with diverse biological activities. nih.gov The methyl group at the 2-position can influence the molecule's electronic properties and steric profile, potentially modulating its interaction with biological targets.

The 3-formyl group: The aldehyde (formyl) group at the 3-position is a significant feature. It can act as a hydrogen bond acceptor, which is crucial for molecular recognition in biological systems. Furthermore, the formyl group is a versatile chemical handle, allowing for further synthetic modifications to create a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net

The N-acetic acid side chain: The acetic acid moiety attached to the indole nitrogen is reminiscent of the naturally occurring plant hormone Indole-3-acetic acid (IAA). wikipedia.org This side chain can significantly impact the molecule's solubility and pharmacokinetic properties. The carboxylic acid group can also participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds.

By integrating these three components, this compound emerges as a compound of interest for exploring new biological activities, building upon the established potential of its constituent parts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 432001-45-1 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Topological Polar Surface Area (TPSA) | 59.3 Ų |

| LogP | 1.84682 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

Data sourced from ChemScene and Santa Cruz Biotechnology. chemscene.comscbt.com

Historical Development of Formyl-Indole and Indolyl-Acetic Acid Chemistry in Academic Literature

The chemistry of indole and its derivatives has a rich history dating back to the 19th century. The journey began with the study of the dye indigo, which led to Adolf von Baeyer's first synthesis of the parent indole molecule in 1866 by reducing oxindole (B195798) with zinc dust. chemeurope.comwikipedia.org

The specific chemistry of formyl-indoles, particularly indole-3-carboxaldehyde (B46971), gained prominence as a key intermediate in organic synthesis. researchgate.net Classic methods for introducing a formyl group onto the indole ring include the Vilsmeier-Haack and Reimer-Tiemann reactions. researchgate.net These developments provided chemists with essential tools to create complex indole-based molecules.

Separately, the field of indolyl-acetic acid chemistry began in plant physiology. Indole-3-acetic acid (IAA) was identified as the most common and important naturally occurring plant hormone of the auxin class. wikipedia.orgbritannica.com IAA is a critical regulator of plant growth, affecting cell elongation and division. britannica.comuscnk.com The study of IAA's biological function spurred significant chemical research. In the 1940s, this research led to the creation of metabolically and environmentally stable synthetic analogs, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which were famously developed as potent herbicides. wikipedia.orguscnk.comwikiwand.com

Current Research Landscape and Emerging Trends Pertaining to Complex Indole Derivatives

Contemporary research on indole derivatives is a dynamic and rapidly expanding field. A major trend is the design and synthesis of novel, complex indole structures to address significant healthcare challenges. mdpi.comnih.gov Researchers are focused on creating derivatives that can combat drug-resistant cancer cells and pathogens. nih.govnih.gov

Key emerging trends include:

Development of Hybrid Molecules: There is a strong emphasis on designing hybrid compounds that merge the indole scaffold with other pharmacologically active moieties to create synergistic or novel biological effects. nih.govresearchgate.net

Green Chemistry Approaches: Modern synthetic methods are increasingly focused on sustainability. Researchers are developing greener pathways for indole synthesis using techniques like microwave irradiation, ionic liquids, and nanocatalysts to improve yields, shorten reaction times, and reduce environmental impact. researchgate.net

Targeting Diverse Biological Pathways: The structural versatility of the indole core allows it to interact with a wide array of biological targets, such as protein kinases, tubulin, and histone deacetylases (HDACs). mdpi.comnih.gov This makes indole derivatives promising candidates for developing targeted therapies for cancer, infectious diseases, metabolic disorders, and neurodegenerative conditions. mdpi.comnih.gov

Electrochemical Synthesis: Electrochemistry is emerging as an environmentally friendly tool for constructing indole frameworks under oxidant-free conditions, offering new and elegant synthetic routes. researchgate.net

The ongoing exploration of the vast chemical space occupied by indole derivatives continues to yield new insights and potential therapeutic agents, underscoring the enduring importance of this heterocyclic scaffold in science. ijpsr.com

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Other Names |

|---|---|

| This compound | 2-(3-Formyl-2-methyl-1h-indol-1-yl)acetic acid |

| Indole | 1H-Indole |

| Indomethacin | - |

| Sunitinib | - |

| Tryptophan | - |

| Serotonin | 5-hydroxytryptamine |

| Indole-3-acetic acid | IAA, Heteroauxin |

| Indole-3-carboxaldehyde | 1H-Indole-3-carboxaldehyde |

| Oxindole | 2-indolone |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-formyl-2-methylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(7-14)9-4-2-3-5-11(9)13(8)6-12(15)16/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDRKMLFDFIREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355579 | |

| Record name | (3-Formyl-2-methyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

432001-45-1 | |

| Record name | (3-Formyl-2-methyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formyl-2-methyl-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Formyl 2 Methyl Indol 1 Yl Acetic Acid and Its Precursors/derivatives

Strategies for N-Alkylation to Introduce the Acetic Acid Moiety onto the Indole (B1671886) Nitrogen

The introduction of the acetic acid moiety at the N-1 position of the 2-methyl-3-formylindole scaffold is a critical step in the synthesis of the target compound. This transformation requires a careful selection of reagents and conditions to ensure exclusive N-alkylation over potential side reactions at other nucleophilic sites.

The N-alkylation of indoles can be challenging due to the ambident nucleophilic character of the indolide anion, which can lead to alkylation at either the N-1 or C-3 position. However, the presence of a formyl group at the C-3 position in the 2-methyl-3-formylindole precursor deactivates this position towards electrophilic attack, thereby favoring N-alkylation.

The typical procedure involves the deprotonation of the indole N-H with a suitable base, followed by nucleophilic substitution with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). The subsequent hydrolysis of the resulting ester yields the desired acetic acid moiety. The choice of base and solvent system is crucial for achieving high regioselectivity and yield. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are commonly employed to generate the indolide anion, which then reacts with the alkylating agent.

Successful N-alkylation of indole carboxylates has been demonstrated using potassium hydroxide (B78521) (KOH) in acetone. mdpi.com This method can be adapted for 2-methyl-3-formylindole, providing a direct route to the N-alkylated ester intermediate. The reaction of the indole derivative with ethyl bromoacetate in the presence of a base like K2CO3 or NaH leads to the formation of ethyl (3-formyl-2-methyl-indol-1-yl)-acetate, which upon saponification, yields the target acid.

While conventional N-alkylation methods using strong bases in anhydrous organic solvents are effective, they often require stringent reaction conditions, such as inert atmospheres and high temperatures. Modern approaches, particularly phase-transfer catalysis (PTC), have emerged as powerful alternatives, offering milder reaction conditions, improved yields, and greater operational simplicity. nih.govphasetransfer.com

Phase-transfer catalysis facilitates the transfer of the indolide anion from the solid or aqueous phase to the organic phase, where the reaction with the alkylating agent occurs. phasetransfer.com This technique typically employs a quaternary ammonium (B1175870) salt as the catalyst in a biphasic system (e.g., solid-liquid or liquid-liquid). Asymmetric phase-transfer catalysis has also gained prominence for preparing pharmacologically active compounds in enantiomerically pure form. nih.govresearchgate.net The stereocontrol is often achieved through the formation of a tight ion pair between a chiral catalyst (e.g., cinchona alkaloid-based) and the nucleophilic indolate intermediate. researchgate.netmdpi.com

The use of PTC for the N-alkylation of indoles can circumvent the need for strong, hazardous bases and anhydrous solvents, aligning with the principles of green chemistry. nih.govphasetransfer.com

| Parameter | Conventional Method (e.g., NaH/DMF) | Modern Method (Phase-Transfer Catalysis) |

|---|---|---|

| Reaction Conditions | Requires anhydrous solvents and inert atmosphere; often elevated temperatures. | Milder conditions; often room temperature; biphasic systems (solid-liquid or liquid-liquid). phasetransfer.com |

| Bases Used | Strong, hazardous bases like NaH, LDA. | Weaker, safer bases like K2CO3, NaOH. phasetransfer.com |

| Yields & Selectivity | Generally good, but can have issues with C-3 alkylation side products in some cases. | Often higher yields and excellent N-1 regioselectivity. researchgate.net |

| Operational Simplicity | More complex due to stringent conditions. | Simpler setup, no need for strictly anhydrous conditions. nih.gov |

| Green Chemistry Aspect | Use of hazardous reagents and solvents. | Often uses more environmentally benign solvents and reagents; potential for catalyst recycling. researchgate.net |

| Enantioselectivity | Not inherently enantioselective. | Allows for asymmetric synthesis using chiral PTC catalysts. nih.govresearchgate.net |

Methodologies for C-3 Formylation and C-2 Methylation of the Indole Nucleus

The synthesis of the key precursor, 2-methyl-3-formylindole, involves the selective introduction of a methyl group at the C-2 position and a formyl group at the C-3 position. These functionalizations leverage the inherent reactivity patterns of the indole ring.

The C-3 position of indole is the most nucleophilic and thus most susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a highly effective and widely used method for the direct formylation of electron-rich aromatic and heteroaromatic compounds, including indoles, at this position. organic-chemistry.orgsid.ir

The reaction involves the use of a Vilsmeier reagent, which is a chloroiminium ion typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3). jk-sci.comwikipedia.org The electron-rich indole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate. wikipedia.org Subsequent hydrolysis during aqueous workup furnishes the desired indole-3-carbaldehyde. jk-sci.com The reaction is generally high-yielding and regioselective for the C-3 position.

Other classical methods for indole formylation include the Reimer-Tiemann, Grignard, and Sommelet reactions, although the Vilsmeier-Haack protocol remains one of the most efficient and reliable. ekb.eg

The introduction of the methyl group at the C-2 position is typically achieved by starting the synthesis with 2-methylindole (B41428). This precursor can be synthesized through various methods, such as the Fischer indole synthesis from phenylhydrazine (B124118) and acetone, or the cyclization of acetyl-o-toluidine with sodium amide. orgsyn.org

In recent years, direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles, offering more atom-economical routes. Several advanced methodologies for the direct C-2 methylation of the indole nucleus have been developed. These methods often employ transition metal catalysts to achieve high selectivity.

Palladium(II)/Norbornene Catalysis : This cooperative catalysis enables a one-step, regioselective C-2 methylation of free (N-H) indoles using trimethyl phosphate (B84403) as the methyl source. This approach avoids the need for pre-installing directing groups. rsc.org

Iridium(III) Catalysis : C-2 selective methylation can be achieved using an iridium catalyst with the aid of a directing group at the N-1 or C-3 position. For instance, a pivaloyl directing group can facilitate the preferential formation of a five-membered iridacycle, leading to selective C-2 methylation. nih.gov

Palladium Catalysis with Removable Directing Groups : A direct C-2 methylation has been developed using a palladium catalyst with a readily removable N-2-pyrimidyl moiety as a site-specific directing group. rsc.org

These modern catalytic methods provide more direct and efficient pathways to C-2 methylated indoles compared to traditional multi-step strategies. rsc.org

| Methodology | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Pd(II)/Norbornene Cooperative Catalysis | Pd(OAc)2 / Norbornene / Trimethyl phosphate | One-step methylation of free (N-H) indoles; no directing group required; high yields. | rsc.org |

| Iridium(III)-Catalyzed C-H Activation | [Cp*IrCl2]2 / Potassium trifluoromethylborate | Requires a directing group (e.g., pivaloyl at C-3); C-2 selective over C-4. | nih.gov |

| Palladium-Catalyzed C-H Activation | Pd(OAc)2 / KF / Methyl iodide | Requires a removable N-directing group (e.g., N-2-pyrimidyl). | rsc.org |

| Rhodium(III)-Catalyzed C-H Activation | Rh(III) catalyst / Alkylboron reagents | Directed C-2 methylation of arenes, applicable to indole scaffolds. | bohrium.com |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing indole-carbaldehydes, these principles can be applied by developing methodologies that use less hazardous substances, alternative energy sources, and more efficient reaction conditions. researchgate.net

Recent developments have focused on greener alternatives to traditional formylation methods. For instance, the use of silica-supported ceric ammonium nitrate (B79036) (CAN-SiO2) to generate formulating species from hexamethylenetetramine (HMTA) for the formylation of gramine (B1672134) (a precursor to indole-3-carbaldehyde) represents a move towards solid-supported reagents, which can simplify purification and reduce waste. ekb.eg

Furthermore, the broader field of indole synthesis has seen significant advances in green approaches. researchgate.net These include:

Microwave-assisted synthesis : This technique can dramatically reduce reaction times and improve yields for reactions like the Fischer indole synthesis. researchgate.net

Use of green solvents : Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions minimizes environmental impact. researchgate.netmdpi.com

Nanocatalysis : The use of nanocatalysts can enhance reaction efficiency and selectivity, often under milder conditions. researchgate.net

Applying these principles to the Vilsmeier-Haack or other formylation reactions, for example by exploring solid acid catalysts or solvent-free conditions, could lead to more sustainable routes for the production of 2-methyl-3-formylindole and, consequently, (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Multicomponent Reactions (MCRs) for Constructing this compound Analogues

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. rsc.orgnih.gov The indole nucleus is a prominent scaffold that can be readily functionalized using MCRs to produce a wide array of derivatives. rsc.org

The Biginelli reaction , a classic MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to yield dihydropyrimidinones. wikipedia.orgorganic-chemistry.org While not directly forming the indole ring, its principles can be adapted in hybrid syntheses. For instance, an indole derivative bearing an aldehyde functional group, such as indole-3-carboxaldehyde (B46971), can serve as the aldehyde component in a Biginelli-type reaction to generate complex heterocyclic systems appended to the indole core. researchgate.net This strategy allows for the creation of novel analogues of this compound where the acetic acid side chain is replaced or modified with a dihydropyrimidinone moiety.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. researchgate.net This reaction is extensively used in the synthesis of indole derivatives. acgpubs.orgacgpubs.org For example, indole-3-carboxaldehyde can undergo a Knoevenagel condensation with various active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield α,β-unsaturated products. researchgate.netrsc.org These unsaturated intermediates are valuable precursors that can be further elaborated to introduce diverse functionalities, ultimately leading to analogues of this compound.

| Reaction | Reactants | Product Type | Relevance to Indole Synthesis |

| Biginelli Condensation | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinones | Can be used with indole aldehydes to create complex heterocyclic analogues. researchgate.net |

| Knoevenagel Condensation | Indole-3-carboxaldehyde, Active Methylene Compound | α,β-Unsaturated Indole Derivatives | Creates versatile intermediates for the synthesis of complex indole derivatives. acgpubs.orgacgpubs.orgresearchgate.net |

A significant advancement in MCRs is the development of catalyst-free and supported catalyst systems, which align with the principles of green chemistry by minimizing waste and avoiding toxic catalysts. Catalyst-free MCRs have been successfully employed for the synthesis of various indole derivatives, often by simply heating the reactants in a suitable solvent or under solvent-free conditions. rsc.orgnih.govrsc.orgacs.org For instance, the synthesis of 3-aminoalkylated indoles has been achieved through a catalyst-free Mannich-type reaction. rsc.orgsemanticscholar.org

Supported catalysts, where the catalytic species is immobilized on a solid support, offer advantages such as ease of separation from the reaction mixture and potential for catalyst recycling. mdpi.comrsc.org Various materials, including polymers, silica (B1680970), and magnetic nanoparticles, have been used as supports for catalysts in MCRs. rsc.org These systems provide high efficiency and selectivity in the synthesis of complex molecules. nih.gov For example, silicotungstic acid supported on Amberlyst 15 has been used as a catalyst in reactions involving aromatic amines. mdpi.com

| Catalytic System | Description | Advantages |

| Catalyst-Free | Reactions proceed without the addition of a catalyst, often under thermal conditions. | Environmentally friendly, simplified workup, cost-effective. rsc.orgrsc.orgacs.org |

| Supported Catalysts | The catalyst is immobilized on a solid support (e.g., polymers, silica). | Easy separation and recovery, potential for recycling, enhanced stability. mdpi.comrsc.org |

Tandem Reactions and Cascade Sequences for Enhanced Synthetic Efficiency

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. acs.org These processes are highly efficient as they allow for the formation of multiple bonds in a single operation, reducing the number of synthetic steps and purification procedures. A practical palladium-mediated cascade Tsuji-Trost reaction/Heck coupling has been described for the straightforward synthesis of indole-3-acetic acid derivatives. researchgate.net This methodology has been successfully applied to synthesize various substituted indole and azaindole-3-acetic acid derivatives. researchgate.net

Advanced Purification and Characterization Techniques in Synthetic Organic Chemistry

The synthesis of this compound and its analogues necessitates robust purification and characterization techniques to ensure the identity and purity of the final products. Traditional methods like column chromatography and recrystallization are often employed. researchgate.net However, more advanced techniques are increasingly being utilized. For instance, a product purification strategy based on solubility control in water-containing solvents has been developed, providing high purity for indole derivatives. researchgate.net Solute crystallization is another effective method for achieving high purity of indole compounds. nih.govmdpi.com

For characterization, a combination of spectroscopic methods is essential. Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy provides detailed information about the molecular structure. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition. nih.gov Techniques like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are powerful for both the quantification and structural elucidation of indole derivatives, including indole-3-acetic acid, in complex mixtures. researchgate.netoup.com Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the carbonyl of the formyl and carboxylic acid moieties.

| Technique | Application |

| UPLC-MS/MS | Quantification and structural elucidation of indole derivatives. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact molecular weight and elemental composition. nih.gov |

| ¹H-NMR and ¹³C-NMR Spectroscopy | Detailed structural analysis of the molecule. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. |

| Solute Crystallization | High-efficiency purification of indole compounds. nih.govmdpi.com |

Chemical Transformations and Derivatization Strategies of 3 Formyl 2 Methyl Indol 1 Yl Acetic Acid for Advanced Chemical Probes

Reactions Involving the C-3 Formyl Group: Diversification through Carbonyl Chemistry

The aldehyde functionality at the C-3 position of the indole (B1671886) ring is a highly reactive handle for introducing molecular diversity. ontosight.ai Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, and it can readily participate in condensation, oxidation, and reduction reactions.

Nucleophilic Additions and Condensations (e.g., Schiff Base formation)

The C-3 formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. This transformation is a robust method for conjugating various amine-containing molecules to the indole core. The reaction of 3-formylindole derivatives with substituted anilines, for instance, yields N-aryliminomethyl products. nih.govresearchgate.net The formation of Schiff bases is a common strategy in medicinal chemistry to generate compounds with a range of biological activities. ijacskros.com

Interactive Table: Examples of Schiff Base Formation

| Reactant Amine | Resulting Schiff Base Structure |

|---|---|

| Aniline | (2-Methyl-3-((phenylimino)methyl)-indol-1-yl)-acetic acid |

| 4-Sulfonamidoaniline | (2-Methyl-3-(((4-sulfamoylphenyl)imino)methyl)-indol-1-yl)-acetic acid |

Oxidation and Reduction Pathways to Carboxylic Acids and Alcohols

The oxidation state of the C-3 formyl group can be easily modified.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding (1-(carboxymethyl)-2-methyl-1H-indole-3-yl)carboxylic acid. This transformation introduces an additional acidic site, which can alter the molecule's solubility and binding properties. Standard oxidizing agents can be employed for this purpose. The reverse reaction, the oxidative decarboxylation of indole-3-acetic acid, is a known biosynthetic pathway for indole-3-carboxaldehyde (B46971), highlighting the chemical relationship between these functional groups. researchgate.net

Reduction: Conversely, the formyl group can be reduced to a primary alcohol, (3-(Hydroxymethyl)-2-methyl-indol-1-yl)-acetic acid, using mild reducing agents like sodium borohydride. This conversion from an electrophilic aldehyde to a nucleophilic alcohol opens up further derivatization possibilities, such as etherification or esterification at the C-3 position.

Interactive Table: Oxidation and Reduction of the C-3 Formyl Group

| Transformation | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | (1-(Carboxymethyl)-2-methyl-1H-indole-3-yl)carboxylic acid |

Modifications of the N-1 Acetic Acid Side Chain: Opportunities for Conjugation and Prodrug Design

The carboxylic acid moiety at the N-1 position provides a critical attachment point for conjugation to other molecules, including esters, amides, peptides, and larger biomolecules.

Esterification and Amidation Reactions of the Carboxylic Acid Functionality

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol, typically under acidic conditions. For example, reaction with methanol (B129727) would yield Methyl (3-formyl-2-methyl-indol-1-yl)-acetate. Esterification is a common strategy in prodrug design to enhance the lipophilicity and cell permeability of a parent drug.

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry. asiaresearchnews.com This reaction usually requires the activation of the carboxylic acid with a coupling agent. A wide variety of amines can be used, leading to a vast library of amide derivatives with diverse properties. acs.orgorganic-chemistry.org This reaction is particularly useful for attaching the indole scaffold to pharmacologically relevant amine-containing molecules. nih.gov

Interactive Table: Esterification and Amidation of the N-1 Acetic Acid

| Reagent | Product Type | Product Name |

|---|---|---|

| Methanol | Ester | Methyl (3-formyl-2-methyl-indol-1-yl)-acetate |

| Benzylamine | Amide | N-Benzyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide |

Peptide and Bioconjugate Chemistry with the Acetic Acid Linker

The N-1 acetic acid side chain is an ideal linker for creating bioconjugates. Using standard peptide coupling protocols, the carboxylic acid can be covalently linked to the N-terminal amine of a peptide or the amine-containing side chain of an amino acid residue (e.g., lysine). Indole-3-acetic acid, a related compound, is known to form amide conjugates with amino acids such as aspartic acid and glutamic acid. nih.gov This strategy allows for the targeted delivery of the indole moiety by attaching it to cell-penetrating peptides or other biomolecules that can interact with specific biological targets. uberresearch.com

Functionalization of the Indole Ring System for Expanding Chemical Diversity

Beyond the existing substituents, the aromatic core of the indole ring offers further opportunities for functionalization. The benzene (B151609) portion of the bicyclic system (positions C-4, C-5, C-6, and C-7) is amenable to electrophilic aromatic substitution reactions. The regioselectivity of these reactions will be directed by the activating, ortho-, para-directing N-1 substituent and the deactivating C-3 formyl group. Potential transformations include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring.

Nitration: Addition of a nitro group (-NO₂), which can subsequently be reduced to an amine for further derivatization.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring.

These modifications can significantly alter the electronic properties, steric profile, and pharmacological activity of the parent molecule, thereby expanding its chemical diversity and potential applications as a molecular probe.

Electrophilic Aromatic Substitution at Unsubstituted Positions

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. While the pyrrole (B145914) ring is generally more reactive than the benzene ring, the presence of an electron-withdrawing formyl group at the C3 position deactivates the pyrrole moiety towards further electrophilic attack. Consequently, electrophilic substitution occurs on the unsubstituted positions of the benzenoid ring (C4, C5, C6, and C7).

Research on electronegatively substituted indoles, such as 3-acetylindole (B1664109) and indole-3-carbonitrile, provides a strong precedent for the regioselectivity of these reactions. Nitration of these compounds with concentrated nitric acid predominantly yields the 6-nitro derivative, with the 4-nitro derivative formed as a minor product. umn.edu This selectivity is governed by the electronic effects of the substituents and the stability of the Wheland intermediate formed during the reaction. Applying this precedent to (3-Formyl-2-methyl-indol-1-yl)-acetic acid, electrophilic attack is expected to favor the C6 position.

Table 1: Regioselectivity in the Nitration of 3-Substituted Indoles

| Starting Material | Reagent | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| 3-Acetylindole | Conc. HNO₃ | 3-Acetyl-6-nitroindole | 3-Acetyl-4-nitroindole | umn.edu |

Transition Metal-Catalyzed Cross-Coupling Reactions at Indole C-H Bonds

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling methods. nih.govrsc.org For the this compound scaffold, the formyl group at the C3 position can act as a directing group to control the regioselectivity of C-H functionalization.

Depending on the catalytic system and reaction conditions, the C3-aldehyde can direct functionalization to different positions on the indole ring.

C2-Functionalization : Palladium-catalyzed reactions have been shown to exploit the C3-aldehyde as a directing group for regioselective C2–H thioarylation using diaryl disulfides. pearson.com This approach allows for the selective formation of a C-S bond at the position adjacent to the nitrogen atom.

C4-Functionalization : In other palladium-catalyzed systems, the formyl group can facilitate the formation of a six-membered palladacycle intermediate, directing C-H activation to the C4 position of the benzene ring. quora.com This enables the introduction of aryl groups at this sterically accessible position.

C7-Functionalization : By selecting an appropriate directing group on the indole nitrogen (in this case, the acetic acid moiety could potentially be modified) and using specific ligands, palladium-catalyzed C-H activation can also be directed to the C7 position. nih.gov

These methodologies provide a versatile toolkit for selectively introducing substituents around the indole core, enabling the synthesis of diverse libraries of chemical probes.

Synthesis of Fused Heterocyclic Systems Utilizing the Indole-Formyl-Acetic Acid Scaffold

The functional groups of this compound serve as versatile handles for the construction of novel, fused heterocyclic systems. The formyl group is a key electrophile for condensation reactions, while the carboxylic acid can be converted into other functional groups to facilitate cyclization.

Cycloaddition Reactions (e.g., Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides is a highly efficient method for constructing five-membered nitrogen-containing heterocycles, such as pyrrolidines. ontosight.ai The 3-formyl group of the indole scaffold is an ideal precursor for the in situ generation of an azomethine ylide.

The general strategy involves a one-pot, three-component reaction. The this compound is condensed with a secondary amino acid, such as sarcosine (B1681465) or proline, to generate a transient azomethine ylide. This dipole is then trapped by a suitable dipolarophile (e.g., an activated alkene or alkyne) to yield complex spiro-pyrrolidinyl or pyrrolizidinyl systems fused to the indole core. nih.gov This reaction is known for its high degree of regio- and stereoselectivity. derpharmachemica.com The use of isatin, a close structural analog, in these reactions to create spirooxindole-pyrrolidines is well-documented and establishes a clear precedent for this transformation. nih.govresearchgate.net

Table 2: Representative [3+2] Cycloaddition for Spirooxindole Synthesis

| Aldehyde/Ketone Source | Amino Acid | Dipolarophile | Product Type | Reference |

|---|---|---|---|---|

| Isatin | Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitriles | Spiro[indoline-3,2′-pyrrolidines] | derpharmachemica.com |

| Isatin | Thioproline | Benzoimidazol-2-yl-3-phenylacrylonitriles | Spiro[indoline-3,5′-pyrrolo[1,2-c]thiazoles] | derpharmachemica.com |

Formation of Oxadiazole, Thiadiazole, Pyrazole (B372694), Pyrimidine (B1678525), Thiazole (B1198619), and Azetidinone Moieties

The functional handles on this compound allow for its elaboration into a wide variety of fused and appended heterocyclic systems.

Oxadiazole : The synthesis of 1,3,4-oxadiazoles can be readily achieved from the carboxylic acid moiety. The this compound is first converted to its corresponding acid hydrazide via reaction with hydrazine (B178648) hydrate (B1144303). wikipedia.org Subsequent cyclocondensation of this hydrazide with various one-carbon sources (e.g., orthoesters) or dehydration in the presence of reagents like phosphorus oxychloride (POCl₃) leads to the formation of the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. wikipedia.orgorganic-chemistry.org

Thiadiazole : The 3-formyl group is the key starting point for synthesizing 1,3,4-thiadiazoles. Condensation of the aldehyde with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. wikipedia.org Oxidative cyclization of this intermediate, often using reagents like ferric chloride or iodine, results in the formation of 2-amino-5-(indol-3-yl)-1,3,4-thiadiazole derivatives. wikipedia.org An alternative one-pot method involves reacting the indole-3-carboxaldehyde, tosylhydrazine, and ammonium (B1175870) thiocyanate (B1210189) in an iodine-mediated system. wikipedia.org

Pyrazole : Pyrazole rings can be constructed using the 3-formyl group. One common method is the Vilsmeier-Haack reaction, where a hydrazone derivative of the aldehyde is cyclized using a mixture of POCl₃ and DMF to yield a pyrazole-4-carbaldehyde. mdpi.com Alternatively, the 3-formyl group can undergo a Claisen-Schmidt condensation with an acetophenone (B1666503) to form an indolyl-chalcone (an α,β-unsaturated ketone). This chalcone (B49325) can then be cyclized with hydrazine hydrate to afford a 3,5-disubstituted pyrazole ring attached to the indole core.

Pyrimidine : The Biginelli reaction provides a direct route to pyrimidine derivatives from the 3-formyl group. This one-pot multicomponent reaction involves the condensation of the indole-3-carbaldehyde derivative, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) in the presence of an acid catalyst to produce dihydropyrimidinones fused or appended to the indole scaffold.

Thiazole : Thiazole moieties can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. In this context, the 2-methyl group of the indole could be functionalized to an α-haloketone. A more direct approach involves a one-pot, three-component reaction of the indole-3-carboxaldehyde, a source of a keto group (e.g., phenacyl bromide), and thiourea, which condenses to form a 2-amino-4-aryl-5-indolyl-thiazole derivative.

Azetidinone : Azetidinones, also known as β-lactams, are four-membered heterocyclic rings. They are classically synthesized via the Staudinger [2+2] cycloaddition between an imine and a ketene. The 3-formyl group of this compound can be readily converted into an imine (Schiff base) by condensation with a primary amine. This imine can then be reacted with a ketene, generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a non-nucleophilic base (e.g., triethylamine), to yield the corresponding β-lactam ring system spiro-fused or appended to the indole C3 position. mdpi.com

Table 3: Summary of Heterocycle Synthesis from Indole Precursors

| Target Heterocycle | Key Functional Group Utilized | Common Reagents | General Method |

|---|---|---|---|

| 1,3,4-Oxadiazole | Acetic acid (as hydrazide) | Hydrazine hydrate, POCl₃ | Cyclodehydration of acid hydrazide |

| 1,3,4-Thiadiazole | 3-Formyl group | Thiosemicarbazide, FeCl₃ | Oxidative cyclization of thiosemicarbazone |

| Pyrazole | 3-Formyl group | Hydrazine hydrate, Acetophenone | Cyclization of indolyl-chalcone |

| Pyrimidine | 3-Formyl group | Urea, Ethyl acetoacetate | Biginelli Reaction |

| Thiazole | 3-Formyl group | Thiourea, Phenacyl bromide | Hantzsch-type condensation |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation of 3 Formyl 2 Methyl Indol 1 Yl Acetic Acid Synthesis and Transformations

Detailed Reaction Mechanisms for Indole (B1671886) Formylation and N-Alkylation.

The synthetic route to (3-Formyl-2-methyl-indol-1-yl)-acetic acid primarily involves two key transformations: electrophilic formylation at the C3 position of the indole ring and subsequent N-alkylation.

The formylation is most commonly achieved via the Vilsmeier-Haack reaction . chemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. nrochemistry.comyoutube.com

Electrophilic Attack: The electron-rich indole ring of 2-methylindole (B41428) acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position, which is the most nucleophilic site in the indole ring, to form a resonance-stabilized intermediate. chemistrysteps.comnih.gov

Aromatization and Hydrolysis: The intermediate then eliminates a proton to restore the aromaticity of the indole ring, forming an iminium salt. Subsequent aqueous workup hydrolyzes the iminium salt to yield the 3-formyl-2-methylindole. organic-chemistry.orgwikipedia.org

Following formylation, the N-alkylation of 3-formyl-2-methylindole is carried out to introduce the acetic acid moiety at the N1 position. This is typically an SN2 reaction. youtube.com

Deprotonation: The indole nitrogen is first deprotonated using a suitable base, such as sodium hydride (NaH), to form a more nucleophilic indolide anion. youtube.com

Nucleophilic Substitution: The resulting anion then acts as a nucleophile and attacks an alkylating agent like ethyl bromoacetate (B1195939). This proceeds via an SN2 mechanism, where the nucleophilic nitrogen displaces the bromide leaving group.

Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, yielding this compound.

Understanding Regio- and Stereocontrol in Synthetic Pathways.

Regiocontrol is a critical aspect of the synthesis of this compound.

Formylation: In the Vilsmeier-Haack reaction, the formylation of 2-methylindole is highly regioselective for the C3 position. This is due to the electronic properties of the indole ring, where the C3 position is the most electron-rich and therefore the most susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons participates in the π-system, significantly increasing the electron density at C3. While C2 is also activated, the presence of the methyl group at this position in the starting material directs the formylation to the unoccupied C3 position.

N-Alkylation: The N-alkylation of 3-formyl-2-methylindole is also highly regioselective. The nitrogen atom is generally the most nucleophilic site for alkylation in indoles, especially after deprotonation. nih.gov However, C3 can also be a site of alkylation in some cases. nih.gov In the synthesis of the target compound, the use of a strong base to deprotonate the indole nitrogen ensures that the subsequent alkylation occurs predominantly at the N1 position. The choice of reaction conditions and alkylating agent can be tailored to favor N-alkylation over C-alkylation. researchgate.net

Stereocontrol is not a factor in the synthesis of this compound as no new chiral centers are formed during the reaction sequence.

Computational and Experimental Approaches to Transition State Analysis.

The elucidation of reaction mechanisms and the prediction of reactivity and selectivity in indole chemistry are increasingly being supported by computational studies. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways for both the Vilsmeier-Haack formylation and the N-alkylation of indoles. organic-chemistry.orgcopernicus.org

For the Vilsmeier-Haack reaction, computational studies can help in understanding the energetics of the formation of the Vilsmeier reagent and its subsequent reaction with the indole substrate. These studies can confirm the preference for electrophilic attack at the C3 position by comparing the activation energies for attack at different positions on the indole ring. copernicus.org

Similarly, for the N-alkylation step, computational analysis can be used to model the SN2 transition state. These calculations can provide insights into the geometry of the transition state and the electronic factors that influence the reaction rate. nih.govacs.org

Experimental approaches to transition state analysis can involve kinetic isotope effect (KIE) studies. For instance, by isotopically labeling the formyl proton in the Vilsmeier reagent or the hydrogen at the C3 position of the indole, one can probe the nature of the transition state in the formylation step. Kinetic studies that measure the reaction rates under different conditions (e.g., varying substrate concentrations, temperatures) can also provide valuable information about the reaction mechanism and the rate-determining step. organic-chemistry.org

Role of Catalysts and Additives in Reaction Kinetics and Selectivity.

In the context of the synthesis of this compound, the term "catalyst" is used more broadly to include reagents that facilitate the reaction and are consumed in stoichiometric amounts, as well as true catalysts that are regenerated.

Vilsmeier-Haack Formylation: Phosphorus oxychloride (POCl₃) is the most common reagent used to activate DMF for the Vilsmeier-Haack reaction. While it is consumed in the reaction, its role is crucial for the generation of the electrophilic Vilsmeier reagent. Recent advancements have explored catalytic versions of the Vilsmeier-Haack reaction to avoid the use of stoichiometric amounts of corrosive POCl₃. acs.orgacs.org These catalytic cycles often involve a P(III)/P(V)=O redox couple. acs.orgacs.org

N-Alkylation: The N-alkylation of indoles can be catalyzed by various transition metals, such as copper, palladium, and iridium, which can offer milder reaction conditions and improved selectivity. organic-chemistry.orgrsc.orgnih.gov For instance, copper-catalyzed N-alkylation provides an efficient method for this transformation. rsc.org In the specific synthesis of this compound, the use of a strong base like sodium hydride is more of a stoichiometric reagent than a catalyst, as it is consumed during the deprotonation step. youtube.com Additives can also play a role; for example, the use of phase-transfer catalysts can facilitate the N-alkylation under heterogeneous conditions.

The choice of catalyst or activating reagent can significantly impact the reaction kinetics. For the Vilsmeier-Haack reaction, the nature of the amide and the activating agent affects the reactivity of the resulting Vilsmeier reagent. rsc.org For N-alkylation, the catalyst and any associated ligands can influence the rate and efficiency of the reaction. nih.govmdpi.com

Solvent Effects and Reaction Engineering for Optimal Reaction Conditions.

The choice of solvent can have a profound impact on the kinetics and outcome of both the formylation and N-alkylation steps.

Vilsmeier-Haack Reaction: This reaction is often carried out in an excess of DMF, which serves as both a reagent and a solvent. nrochemistry.com Other common solvents include chlorinated hydrocarbons like chloroform (B151607) or dichloromethane. nrochemistry.comijpcbs.com The polarity of the solvent can influence the rate of the reaction, although studies have shown that the effect may not be very large. rsc.org

N-Alkylation: The N-alkylation of indoles is typically performed in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). These solvents are capable of solvating the cation of the base (e.g., Na⁺ from NaH) while not strongly solvating the nucleophilic indolide anion, thus enhancing its reactivity. The use of greener solvents, such as water, is also being explored for indole alkylation. organic-chemistry.orgopenmedicinalchemistryjournal.com

Reaction engineering principles are applied to optimize the synthesis for yield, purity, and efficiency. This involves the systematic study of various reaction parameters:

| Parameter | Vilsmeier-Haack Formylation | N-Alkylation |

| Temperature | Typically carried out at low to room temperature to control the exothermic reaction. | Often performed at room temperature, but may require heating to drive the reaction to completion. |

| Concentration | The concentration of reactants can affect the reaction rate and the formation of byproducts. | Higher concentrations can increase the reaction rate but may also lead to side reactions. |

| Reaction Time | Monitored to ensure complete conversion of the starting material. | Sufficient time is required for the reaction to go to completion. |

| Workup Procedure | Aqueous workup is crucial for the hydrolysis of the iminium intermediate to the aldehyde. | The workup involves quenching the base and extracting the product. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Computational Chemistry and Theoretical Investigations of 3 Formyl 2 Methyl Indol 1 Yl Acetic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, molecular geometry, and conformational landscape of this and related indole-3-acetic acid (IAA) derivatives. srce.hrresearchgate.net

Conformational analysis of IAA and its derivatives reveals that the acetic acid side chain can adopt various orientations relative to the indole (B1671886) ring, defined by specific torsion angles. srce.hr For instance, the conformational space of 1H-Indole-3-Acetic Acid has been extensively scanned, leading to the identification of numerous low-energy conformers. researchgate.net These studies are critical as the biological activity and physicochemical properties of these molecules are closely linked to their three-dimensional structure. srce.hr The geometry of these molecules can be optimized using computational methods, such as the B3LYP/6-31G** level of theory, to find the most stable conformations. srce.hrresearchgate.net

Table 1: Key Torsion Angles in Indole-3-Acetic Acid Derivatives

| Torsion Angle | Definition | Significance |

|---|---|---|

| T1 | C2-C3-C8-C9 | Defines the orientation of the acetic acid side chain relative to the indole ring. srce.hr |

Prediction of Spectroscopic Properties through First-Principles Calculations (e.g., NMR, IR simulations)

First-principles calculations are powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable data that can be compared with experimental results. Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra help in the structural elucidation and characterization of new indole derivatives.

For example, theoretical IR and Raman spectra have been successfully used to identify different conformers of indole-3-carbinol. tsijournals.com These calculations often involve a normal coordinate analysis to provide a detailed interpretation of the vibrational modes of the molecule. tsijournals.com Similarly, computational methods can predict the chemical shifts in ¹H and ¹³C NMR spectra, which are crucial for confirming the molecular structure. mdpi.com The absorption and fluorescence spectra of various ring-substituted indole-3-acetic acids have also been studied, with findings showing shifts in absorption maxima based on the nature and position of substituents. nih.gov

Table 2: Predicted Spectroscopic Data for Indole Derivatives

| Spectroscopic Technique | Predicted Parameter | Computational Method | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP | tsijournals.commdpi.com |

| NMR Spectroscopy | Chemical Shifts (ppm) | DFT | mdpi.com |

Theoretical Studies on Reaction Mechanisms and Energy Landscapes

Theoretical studies are instrumental in mapping the reaction mechanisms and understanding the energy landscapes of chemical transformations involving indole derivatives. By calculating the potential energy surfaces, researchers can identify transition states and intermediates, thereby elucidating the pathways of reactions such as oxidation and cycloadditions. researchgate.netnih.gov

For instance, computational investigations into the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals have revealed the dominant reaction pathways. researchgate.netcopernicus.org These studies show that •OH addition is the primary route for the reaction with •OH, while both addition and H-abstraction are significant for the reaction with •Cl. researchgate.netcopernicus.org Such mechanistic insights are crucial for understanding the environmental fate of indole compounds. Furthermore, the study of energy landscapes provides a detailed picture of the conformational flexibility of the side chains in molecules like indole-3-acetic acid, which is essential for understanding their biological function. rsc.orgnih.govnih.govbiorxiv.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility of this compound and its derivatives in a dynamic environment. These simulations can model the interactions of the molecule with surrounding solvent molecules, providing a more realistic representation of its behavior in solution. espublisher.com

MD simulations are particularly useful for refining the binding affinities between ligands and receptors, which is a critical aspect of drug design. espublisher.com By simulating the dynamic behavior of the ligand-receptor complex, researchers can obtain more accurate calculations of binding free energies. espublisher.com This approach has been successfully used in the design of indole derivatives as potential enzyme inhibitors. espublisher.comespublisher.com The combination of quantum mechanical modeling, molecular docking, and MD simulations provides a robust framework for computational drug discovery. espublisher.com

Application of In Silico Methods in Rational Design of Novel Indole Derivatives

In silico methods play a pivotal role in the rational design of novel indole derivatives with specific biological activities. espublisher.com These computational techniques accelerate the drug discovery process by predicting the molecular interactions between active compounds and their biological targets, thereby reducing the costs and risks associated with clinical trials. espublisher.comespublisher.com

A variety of computational approaches are employed, including quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking. espublisher.comnih.gov For example, QSAR studies have been used to develop models that predict the auxin activity of 1H-indole-3-acetic acid derivatives. srce.hr Molecular docking is used to predict the binding mode and affinity of a ligand to a protein target. nih.gov These methods have been successfully applied to design novel indole derivatives as potential glucokinase activators and antibacterial agents. nih.govnih.govresearchgate.neteurekaselect.com The stability of the designed compounds can be further assessed using DFT analysis. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(phenylsulfonyl)-1H-indole-2-carboxylic acid |

| 1H-pyrrolo[2,3b]pyridine-3-acetic acid |

| 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride |

| 2-methylcyclohexanone |

| 3-(2-(4-hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1H)-one |

| 3-formyl-indole |

| 4,5-, 5,6-, and 6,7-Indole |

| 4- and 7-Fluoroindole-3-acetic acid |

| 4F-IAA |

| 5, 6-difluoroindole-3-acetic acid |

| 5-methoxy-2-methyl-1H-indole-3-acetic acid |

| 7-Azaindole-3-acetic acid |

| 7-N-IAA |

| 7Et-IAA |

| Alanine methylester hydrochloride |

| Aspongopusin |

| Benzophenone |

| Chloro-, bromo- and 4- or 7-fluoro-derivatives |

| Circumdatin G |

| Cristatumside A |

| Cyclohexanone |

| Cyclo-(Phe-Tyr) |

| Dihydroxyisoechinulin A |

| Divesamide A |

| Dorzagliatin |

| Ethyl-5chloro-3-phenyl-1 h-indol-2carboxylate |

| Fischer indole |

| Fraxetin |

| Ginkgool |

| Glutamic acid |

| Glycine ethylester hydrochloride |

| Indole-3-acetamide (B105759) |

| Indole-3-acetic acid |

| Indole-3-carbinol |

| Indole-3-acetonitrile |

| Isopropyl methyl ketone |

| Leimgruber-Batcho indole |

| Melatonin |

| N-(2-formylphenyl)formamide |

| N-acylplancyidopamine A |

| o-nitrotoluene |

| Phenylalanine methylester hydrochloride |

| Phenylhydrazine (B124118) |

| Polyrhadopamine D |

| Serine methylester hydrochloride |

| Serotonin |

| Skatole |

| Tenoderin B |

| Trimethylamine |

| Tryptophan |

| Umbelliferone |

| Vanillin |

Biological Activity and Biomedical Applications of 3 Formyl 2 Methyl Indol 1 Yl Acetic Acid Derivatives

Comprehensive In Vitro Pharmacological Profiling of Synthesized Analogues

Evaluation of Antimicrobial Efficacy against Pathogenic Strains (Antibacterial, Antifungal)

No specific studies detailing the evaluation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid derivatives against pathogenic bacterial or fungal strains were identified. While the broader class of indole (B1671886) derivatives has shown promise in this area, with some compounds exhibiting significant activity against various microbes, data for this specific scaffold is absent. nanobioletters.comnih.gov

Assessment of Anti-inflammatory Modulating Properties

Anticancer and Cytotoxicity Screening in Relevant Cell Lines

The anticancer properties of indole derivatives are a major focus of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines. nih.govresearchgate.net Despite this, specific cytotoxicity screening data for derivatives of this compound against relevant cancer cell lines could not be located in the surveyed literature.

Antioxidant Potential and Free Radical Scavenging Assays

Indole-3-acetic acid analogues have been investigated for their antioxidant and free radical scavenging capabilities. researchgate.netnih.gov However, specific assays and detailed findings regarding the antioxidant potential of this compound derivatives are not described in the available scientific reports.

Enzyme Inhibition Kinetics and Selectivity Studies (e.g., α-glucosidase, butyryl cholinesterase)

The enzyme inhibitory activity of indole derivatives is a field of active investigation. For instance, various indole analogues have been studied as inhibitors of enzymes like cholinesterases. researchgate.net However, specific kinetic data and selectivity profiles for the inhibition of enzymes such as α-glucosidase and butyrylcholinesterase by this compound derivatives are not documented in the accessible literature.

Mechanistic Exploration of Biological Actions

A thorough understanding of the biological activity of a compound requires exploration of its mechanism of action. Due to the lack of primary in vitro data for the biological activities of this compound derivatives, no studies delving into the molecular mechanisms underpinning any potential pharmacological effects were found.

Identification of Putative Molecular Targets and Binding Interactions

Derivatives of this compound have been investigated for their potential to modulate the activity of several key biological targets. A primary area of investigation has been their role as modulators of tyrosine kinases, a large family of enzymes crucial for cellular signal transduction. The parent compound is often used as a reagent in the preparation of these modulators.

Beyond tyrosine kinases, the broader class of indole-based compounds has been shown to interact with a variety of other molecular targets, suggesting potential avenues of research for derivatives of this compound. These targets include:

Ectonucleotidases (e.g., ENPP1, e5'NT/CD73): These enzymes are involved in purinergic signaling and play a role in creating an immunosuppressive tumor microenvironment. Indole acetic acid derivatives have been synthesized as inhibitors of these enzymes, with potential applications in cancer immunotherapy. nih.govresearchgate.net

Viral Proteins: Certain indole-based compounds have been identified as small molecule HIV-1 fusion inhibitors, targeting the viral glycoprotein (B1211001) 41 and preventing the virus from entering host cells. nih.gov

G-Protein Coupled Receptors (GPCRs): Synthetic indole derivatives have been developed as ligands for cannabinoid receptors, particularly as selective antagonists for the cannabinoid type 2 (CB2) receptor, which is implicated in inflammatory and immune responses. researchgate.net

Ligand-Gated Ion Channels: Molecular docking studies have explored the potential for indole derivatives to act as inhibitors of nicotinic acetylcholine (B1216132) receptors, which are involved in neurotransmission. jocpr.com

Computational methods, such as molecular docking, are frequently employed to predict and analyze the binding interactions between these indole derivatives and their putative targets. jocpr.comnih.gov These studies help to elucidate how the compounds fit into the active sites of proteins and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for their biological activity. semanticscholar.org

Investigation of Cellular Pathways and Signaling Cascades Perturbed by Indole Derivatives

The interaction of this compound derivatives with their molecular targets can lead to the perturbation of various cellular pathways and signaling cascades.

One of the most significant pathways affected is the purinergic signaling cascade within the tumor microenvironment. By inhibiting ectonucleotidases like ENPP1 and CD73, these compounds can prevent the breakdown of extracellular ATP into immunosuppressive adenosine. nih.gov This action helps to restore immune function within the tumor, highlighting a potential role in oncology. The ENPP1 enzyme, in particular, is known to be involved in signaling pathways that regulate cell proliferation, migration, and invasion in several types of cancer. researchgate.net

The parent structure, indole-3-acetic acid (IAA), is a well-known plant hormone (auxin) that regulates nearly all aspects of plant growth and development. nih.gov Microorganisms also utilize IAA in complex signaling interactions with plants and other microbes. oup.com The biosynthesis of IAA in microorganisms can occur through several pathways, including the indole-3-acetamide (B105759) (IAM) and indole-3-pyruvic acid (IPA) pathways. nih.govoup.com While the synthetic derivatives of this compound are distinct from natural IAA, the inherent ability of the indole acetic acid scaffold to participate in biological signaling provides a basis for its exploration in mammalian systems.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For indole derivatives, systematic modifications of the core scaffold have yielded important insights into the molecular features required for potency and selectivity.

Key SAR findings for related indole scaffolds include:

Substitution at the Indole Core: The position and nature of substituents on the indole ring are critical. For instance, in a series of cannabinoid receptor ligands, the addition of a methyl group at the C2 position of the indole was found to improve selectivity for the CB2 receptor over the CB1 receptor. researchgate.net

N1 Side Chain: The substituent at the N1 position of the indole ring significantly impacts activity. In studies of CB2 receptor antagonists, varying the N1 side chain (e.g., n-propyl or 4-pentynyl) afforded potent and selective compounds. researchgate.net Similarly, for cannabinoid agonists, the length of the N-alkyl chain is a key determinant of potency, with chains of 4 to 6 carbons often producing optimal activity. limef.com

Functional Groups: In a series of ectonucleotidase inhibitors based on an indole acetic acid scaffold, a pharmacophore was identified that includes the indole ring, a carboxamide group, and a sulfonate group as being important for inhibitory activity. nih.gov

Correlation of Molecular Features with Observed Biological Outcomes

The systematic modifications explored in SAR studies allow for a direct correlation between specific molecular features and biological outcomes, such as binding affinity or inhibitory concentration (IC50).

For ectonucleotidase inhibitors, the introduction of an electronegative fluorine atom at the para position of a phenyl ring attached to the core scaffold resulted in a marked increase in potency against the human e5'NT enzyme. nih.gov This demonstrates how subtle electronic modifications can lead to significant improvements in biological activity.

The following table summarizes SAR data for indole-based HIV-1 fusion inhibitors, illustrating the impact of the indole-indole linkage position on biological activity. nih.gov

| Compound Linkage | Hydrophobic Pocket Binding (KI, µM) | Cell-Cell Fusion Inhibition (IC50, µM) | Viral Replication Inhibition (EC50, µM) |

| 6-6' (Lead) | 0.23 | 0.81 | 1.8 |

| 5-6' | 0.77 | 3.3 | 11 |

| 6-5' | 0.86 | 13 | 36 |

| 5-5' | 0.69 | 8.8 | 7.2 |

This table is generated based on data presented in the referenced literature and is for illustrative purposes.

Similarly, SAR studies on cannabinoid receptor ligands show a clear relationship between the N1-alkyl chain length and receptor binding affinity. limef.com

| N1-Alkyl Chain Length | CB1 Receptor Binding Affinity (Ki, nM) |

| n-Propyl | >10,000 |

| n-Butyl | 666 |

| n-Pentyl | 87 |

| n-Hexyl | 399 |

This table is generated based on data from studies on pyrrole-derived cannabinoids, which show similar SAR trends to indole derivatives, and is for illustrative purposes. limef.com

Optimization Strategies for Lead Compound Development

Once a lead compound with promising biological activity is identified, optimization strategies are employed to enhance its drug-like properties. The goal is to improve potency, selectivity, and pharmacokinetic characteristics while minimizing potential off-target effects.

Common optimization strategies applicable to this compound derivatives include:

Scaffold Modification: As demonstrated in the development of HIV inhibitors, altering the core structure, such as the linkage points between rings, can fine-tune the molecule's shape to better fit the target's binding site. nih.gov

Substituent Modification: This involves the systematic synthesis of analogs with different functional groups at various positions. For example, adding a methyl group at the C2 position of the indole ring improved CB2 receptor selectivity. researchgate.net Exploring a range of alkyl and aryl substituents can optimize interactions with the target protein and improve properties like solubility and metabolic stability.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties. For example, replacing a carboxylic acid with a tetrazole can sometimes improve oral bioavailability. Retaining a methyl or ethyl ester instead of hydrolyzing to a carboxylic acid was found to enhance the fusion inhibitory activity of certain indole derivatives. nih.gov

Advanced Biological Methodologies for Elucidating Therapeutic Potential

A variety of advanced methodologies are used to investigate the therapeutic potential of new chemical entities like the derivatives of this compound.

Computational Modeling: In silico techniques such as molecular docking are invaluable for predicting how a ligand binds to its target protein. jocpr.com These studies can rationalize observed SAR data and guide the design of new, more potent analogs by revealing the binding mode and key molecular interactions. nih.govsemanticscholar.org

Biophysical and Biochemical Assays: In vitro enzyme inhibition assays are fundamental for quantifying the potency of a compound against its purified target, typically by determining IC50 values. nih.gov Colorimetric assays and specialized assay kits are used to detect and quantify indole compounds in various biological samples, which is essential for studying their metabolic fate. nih.govabcam.com

Cell-Based Assays: These assays evaluate the effect of a compound in a more physiologically relevant context. Examples include cell-cell fusion assays to test HIV inhibitors or cell proliferation and migration assays for potential anticancer agents. researchgate.netnih.gov

Whole-Cell Biosensors: Engineered microorganisms can be used as whole-cell biosensors to detect specific molecules or changes in cellular pathways. Such biosensors have been developed to be responsive to indole and its derivatives, providing a tool for high-throughput screening and for studying indole metabolism. nih.gov

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of a compound bound to its target protein. This "gold standard" method offers definitive insights into the precise binding interactions and can be instrumental in structure-based drug design. jocpr.com

Analytical and Spectroscopic Characterization Methods in Research on 3 Formyl 2 Methyl Indol 1 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each atom in (3-Formyl-2-methyl-indol-1-yl)-acetic acid can be mapped out.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum reveals the chemical shift, integration, and multiplicity of each unique proton. For this compound, characteristic signals are expected for the formyl proton, the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the acetic acid group, and the methyl protons. The acidic proton of the carboxyl group may appear as a broad singlet, its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Key resonances would include the carbonyl carbons of the formyl and carboxylic acid groups (typically in the 160-190 ppm range), the sp²-hybridized carbons of the indole ring, the sp³-hybridized methylene carbon of the acetic acid side chain, and the methyl carbon. rsc.org

The expected chemical shifts for the primary protons and carbons are summarized in the table below, based on data from analogous indole structures. rsc.orgmdpi.com

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Formyl CHO | ~10.0 (singlet) | ~184-185 |

| Carboxylic Acid COOH | ~11-12 (broad singlet) | ~170-172 |

| Aromatic H (H4-H7) | ~7.2 - 8.3 (multiplets) | ~110 - 140 |

| Methylene CH₂ | ~5.0 - 5.2 (singlet) | ~45 - 48 |

| Methyl CH₃ | ~2.7 (singlet) | ~12 - 15 |

Note: Predicted values are based on structurally similar compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be crucial for assigning the connectivity of the four protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, and H7).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. This technique would definitively link the proton signals of the methyl group, the methylene group, and the aromatic ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound, the molecular formula is C12H11NO3. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. chemicalbook.comchemscene.com The monoisotopic mass of this compound is 217.0739 g/mol . uni.lu

The table below lists the predicted m/z values for common adducts that would be observed in an HRMS analysis. uni.lu

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₂H₁₂NO₃]⁺ | 218.08118 |

| [M+Na]⁺ | [C₁₂H₁₁NO₃Na]⁺ | 240.06312 |

| [M+K]⁺ | [C₁₂H₁₁NO₃K]⁺ | 256.03706 |

| [M-H]⁻ | [C₁₂H₁₀NO₃]⁻ | 216.06662 |